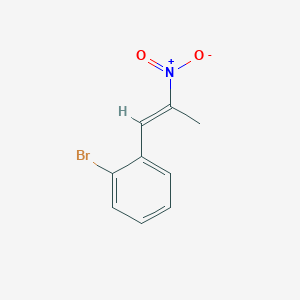

1-(2-Bromophenyl)-2-nitropropene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

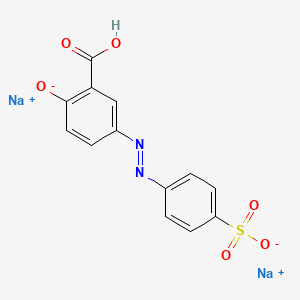

“1-(2-Bromophenyl)-2-nitropropene” is a chemical compound that is not widely documented. It is likely to contain an aromatic hydrocarbon group, a bromine atom, and a nitro group, making it highly reactive .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-1-phenyl-1-pentanone, a compound with both an aromatic hydrocarbon group, a bromine atom, and a carbonyl group, serves as a crucial intermediate in the synthesis of various compounds . Another related compound, 2-Bromoacetophenone, undergoes an enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide .

Wissenschaftliche Forschungsanwendungen

In Vitro Activity Against Trypanosoma cruzi : A study tested four 2-nitropropene derivatives for their activity against Trypanosoma cruzi, a parasite, in vitro. While this study doesn't specifically mention 1-(2-Bromophenyl)-2-nitropropene, it highlights the potential of similar compounds in parasitological research (Herrera et al., 2009).

Spectroscopic Techniques and Quantum Chemical Insights : A research work focused on the synthesis and characterization of unsymmetrical mono-carbonyl curcuminoids, which are structurally related to nitropropene derivatives. The study provides insights into their spectroscopic properties and quantum chemical aspects, suggesting their application in the field of material sciences (Khalid et al., 2020).

Synthesis and Structure of Related Compounds : Research on the synthesis and structure of 2-nitromethyl-2-trichloromethyl-1,3-benzodioxoles and 2-nitromethyl-2-trichloromethyl-1,3-benzoxazolines, which are related to 1-(2-Bromophenyl)-2-nitropropene, sheds light on potential applications in synthetic organic chemistry (Makarenko et al., 2013).

Thermal Decomposition Studies : The thermal decomposition of nitropropene isomers, including studies on their flow system behavior at low pressures, offers valuable data for understanding the stability and reactivity of such compounds, which is crucial in material science and engineering (Chin et al., 1990).

Photodissociation Studies of Energetic Materials : Research on the photodissociation of 2-bromo-2-nitropropane and the subsequent dissociation of intermediates like 2-nitropropene and 2-nitro-2-propyl radicals provides insights into the decomposition mechanisms of energetic materials, which can be applicable in materials engineering and safety studies (Booth et al., 2013).

Spectroscopic Investigation and Quantum Computational Calculations : A study conducted spectral analysis of 1-phenyl-2-nitropropene using various spectroscopic techniques and quantum mechanical computations. This research offers insights into the molecular structure and properties of nitropropene derivatives, which can be applied in molecular modeling and drug design (Xavier & Periandy, 2015).

Safety And Hazards

The safety data sheet for a related compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Eigenschaften

IUPAC Name |

1-bromo-2-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRAZNOJIMDDKU-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-2-nitropropene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)